(R)-2-Amino-4-phosphonobutanoic acid, commonly known as D-AP4, is a pharmacological tool used in scientific research to investigate the role of metabotropic glutamate receptors (mGluRs) in various biological processes. It is the dextrorotatory enantiomer of 2-Amino-4-phosphonobutanoic acid (AP4). D-AP4 exhibits significantly lower affinity for mGluRs compared to its L-enantiomer (L-AP4), making it a useful control compound in experiments investigating the effects of L-AP4. [, , ]
D-AP4, or D-2-amino-4-phosphonobutyric acid, is a potent and selective antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in synaptic plasticity and memory function. This compound is primarily used in neuroscience research to study the effects of glutamate receptor modulation on neuronal signaling and behavior. D-AP4 has garnered attention for its potential therapeutic applications in neurological disorders, including epilepsy and neurodegenerative diseases.
D-AP4 is classified as an amino acid derivative and a phosphonic acid. It is synthesized from simple organic precursors and is often used in pharmacological studies due to its ability to selectively inhibit specific glutamate receptor subtypes. The compound's structure features a phosphonate group, which contributes to its biological activity by mimicking the natural neurotransmitter glutamate.
The synthesis of D-AP4 typically involves several steps, utilizing solid-phase peptide synthesis techniques or solution-phase synthesis methods. The following outlines a general approach:
The purity and identity of D-AP4 can be confirmed using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. These analytical techniques provide insight into the compound's structure and confirm successful synthesis.
D-AP4 has a molecular formula of CHNOP. Its structure includes:
This configuration allows D-AP4 to mimic glutamate while providing distinct pharmacological properties.
D-AP4 can participate in various chemical reactions typical for amino acids and phosphonates:
The stability of D-AP4 under physiological conditions is crucial for its application in biological studies. It has been shown to retain activity across a range of pH levels, making it suitable for in vivo experiments.
D-AP4 acts as an antagonist at the N-methyl-D-aspartate receptor by binding to the receptor site without activating it, effectively blocking glutamate's action. This inhibition alters calcium ion influx into neurons, thereby modulating synaptic transmission and plasticity.
Studies have demonstrated that D-AP4 effectively reduces neuronal damage in models of excitotoxicity, supporting its potential therapeutic applications.
D-AP4 is typically a white crystalline powder that is soluble in water and exhibits stability under standard laboratory conditions. Its melting point ranges between 160°C to 170°C.
The compound has notable chemical properties such as:
Relevant analyses include infrared spectroscopy and mass spectrometry to confirm its chemical identity and purity.
D-AP4 is widely used in scientific research for various applications:
D-AP4 (Chemical Name: D-(-)-2-Amino-4-phosphonobutyric acid) belongs to the class of omega-phosphono-alpha-aminocarboxylic acids, characterized by their non-hydrolyzable C-P bond that mimics the physiological carboxylate group in endogenous amino acid neurotransmitters. With molecular formula C₄H₁₀NO₅P and molecular weight 183.10 g/mol, its structure consists of a four-carbon backbone with stereospecific D-configuration at the α-carbon, distinguishing it pharmacologically from its L-isomer counterpart (L-AP4) [1] [5] [10]. The phosphonate moiety confers electronic and spatial similarity to the transition state of glutamate during receptor binding while providing resistance to enzymatic hydrolysis.
Systematic nomenclature classifies D-AP4 among broad-spectrum excitatory amino acid antagonists, though its receptor interactions exhibit nuanced subtype selectivity. It demonstrates primary activity at ionotropic glutamate receptors (iGluRs), particularly as an NMDA receptor antagonist, while also engaging metabotropic glutamate receptors (mGluRs) under specific conditions. The compound's stereochemistry critically determines its receptor specificity: while L-AP4 potently activates Group III mGluRs, D-AP4 shows preferential interaction with ionotropic subtypes and distinct quisqualate-sensitized sites [1] [5] [10].
Table 1: Fundamental Chemical Identifiers of D-AP4
Identifier | Designation |
---|---|
Systematic Name | D-(-)-2-Amino-4-phosphonobutyric acid |
Synonyms | D-APB; D-AP4 |
CAS Registry Number | 78739-01-2 |
Molecular Formula | C₄H₁₀NO₅P |
Molecular Weight | 183.10 g/mol |
Chemical Structure | |
IUPAC Name | (2R)-2-Amino-4-phosphonobutanoic acid |
Chiral Configuration | D-enantiomer |
Key Structural Feature | Phosphonobutanoic acid backbone |
The development of D-AP4 emerged from late 1970s investigations into phosphonate glutamate analogs, pioneered by Watkins and colleagues seeking receptor subtype-selective pharmacological tools. Early studies with racemic mixtures (DL-AP4) revealed significant antagonism of glutamate-induced excitation in cat spinal cord preparations, establishing the phosphonobutanoic scaffold as a privileged structure for excitatory amino acid modulation [5]. Resolution into enantiomers in the 1980s uncovered dramatic stereodivergence: while L-AP4 emerged as a potent Group III mGluR agonist, D-AP4 exhibited distinct broad-spectrum antagonism with particular efficacy against NMDA receptors [1] [7].
Critical refinement occurred through the 1990s with studies demonstrating D-AP4's activity at quisqualate-sensitized hippocampal sites (AP6 receptors), where it paradoxically functions as an agonist despite its antagonistic profile elsewhere. Schulte et al. (1994) characterized this unique pharmacological behavior, revealing that D-AP4 could activate a specialized receptor population in CA1 pyramidal neurons following quisqualate priming, albeit with lower potency (approximately 10-fold) than its L-isomer counterpart [5]. This discovery cemented D-AP4's status as a pharmacologically pluripotent tool capable of both receptor blockade and targeted activation depending on neuroanatomical context and receptor microenvironment.
Contemporary applications leverage D-AP4 to discriminate receptor subtypes in functional assays. Its ability to inhibit AMPA receptor-stimulated cobalt influx in cerebellar granule cells (IC₅₀ ≥100 μM) provides a key experimental parameter for comparing relative receptor densities and subunit compositions across neuronal populations [1]. Modern neuroscience employs D-AP4 alongside newer subtype-selective agents to unravel the functional mosaic of glutamatergic signaling in health and disease states.
Table 2: Key Historical Developments in D-AP4 Characterization
Timeframe | Research Milestone | Experimental System |
---|---|---|
Late 1970s | Discovery of phosphono amino acid glutamate analogs | Spinal cord preparations |
1982 | Characterization of racemic AP4 antagonism | Cat spinal cord (Davies & Watkins) |
Mid-1980s | Enantiomeric resolution revealing D/L divergence | Electrophysiological assays |
1988 | Identification of stereospecific NMDA blockade | Isolated spinal cord preparations |
1994 | Discovery of quisqualate-sensitized agonist activity | Hippocampal CA1 neurons (Schulte et al.) |
2000s-Present | Mechanistic studies of dual modulation | Recombinant receptor systems, brain slices |
The paradoxical pharmacology of D-AP4—exhibiting both antagonist and agonist profiles—has stimulated several theoretical frameworks to explain its context-dependent actions. The Receptor Microenvironment Hypothesis proposes that post-translational modifications or auxiliary proteins create distinct binding pockets in different neuroanatomical regions. In hippocampal neurons, quisqualate exposure induces phosphorylation-dependent conformational changes that unmask a high-affinity D-AP4 binding site (AP6 site) not present in naive receptors [3] [5]. This model explains why D-AP4 serves as an agonist exclusively in sensitized hippocampal circuits but functions as an antagonist elsewhere.
Complementary Receptor Subunit Configuration Theory suggests that tissue-specific combinations of glutamate receptor subunits create distinct ligand-binding landscapes. D-AP4 may preferentially engage triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2B complexes) in cortical regions, producing channel blockade, while its interaction with hippocampal-specific assemblies generates agonist effects. This aligns with findings that D-AP4 inhibits AMPA receptor-mediated responses in cerebellar granule cells, which express GluA2-lacking, calcium-permeable AMPA receptors [1] [9].
The Metabotropic-Ionotropic Crosstalk Model integrates D-AP4's interactions across receptor classes. While primarily characterized at ionotropic receptors, D-AP4 exhibits weak partial agonist activity at certain Group III mGluRs, potentially initiating intracellular signaling that modulates ionotropic receptor sensitivity. This is supported by studies showing that mGluR activation can potentiate NMDA receptor currents—D-AP4 may therefore exert indirect modulatory effects beyond direct receptor binding [4] [10]. The compound's ability to inhibit AMPA-stimulated ⁵⁷Co²⁺ influx (IC₅₀ ≥100 μM) suggests additional voltage-dependent channel effects independent of classical competitive antagonism [1].
Table 3: Theoretical Frameworks Explaining D-AP4's Dual Activity
Theoretical Framework | Core Premise | Supporting Evidence |
---|---|---|
Receptor Microenvironment Hypothesis | Post-translational modifications create distinct D-AP4 binding sites | Quisqualate sensitization required for hippocampal agonist effects [5] |
Receptor Subunit Configuration Theory | Tissue-specific receptor assemblies determine functional outcomes | Selective inhibition of GluA2-lacking AMPARs in cerebellum [1] |
Metabotropic-Ionotropic Crosstalk Model | Weak mGluR engagement indirectly modulates iGluR sensitivity | Group III mGluR activation modulates NMDA currents [10] |
Conformational Selection Model | D-AP4 stabilizes distinct receptor states in different contexts | Differential effects on channel opening versus desensitization |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9